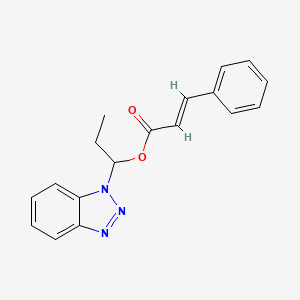

1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate

Description

Properties

IUPAC Name |

1-(benzotriazol-1-yl)propyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-2-17(21-16-11-7-6-10-15(16)19-20-21)23-18(22)13-12-14-8-4-3-5-9-14/h3-13,17H,2H2,1H3/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFFAPHZLUQKJO-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(N1C2=CC=CC=C2N=N1)OC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(N1C2=CC=CC=C2N=N1)OC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate typically involves the reaction of 1H-benzotriazole with appropriate alkylating agents and subsequent esterification. One common method involves the reaction of 1H-benzotriazole with 3-chloropropyl (2E)-3-phenylprop-2-enoate in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzotriazole derivatives.

Scientific Research Applications

Photostabilizers in Polymers

One of the primary applications of 1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate is as a photostabilizer in polymer formulations. Benzotriazole derivatives are known for their ability to absorb ultraviolet (UV) light, which helps protect polymers from degradation caused by UV radiation. This application is crucial in extending the lifespan of materials used in outdoor environments.

Case Study:

A study demonstrated that incorporating this compound into polyvinyl chloride (PVC) significantly improved its resistance to UV-induced degradation compared to unmodified PVC. The addition of the compound reduced discoloration and maintained mechanical properties over time.

Antioxidant Activity

Research has shown that compounds containing benzotriazole moieties exhibit antioxidant properties. These properties are beneficial in various applications, including food preservation and cosmetics.

Case Study:

In a comparative analysis of several benzotriazole derivatives, 1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate was found to effectively scavenge free radicals in vitro, indicating its potential use as an antioxidant agent in formulations aimed at preventing oxidative stress.

Medicinal Chemistry

The compound has also been investigated for its potential medicinal applications due to its structural features that may interact with biological targets.

Case Study:

In preliminary studies, the compound showed promise as an anti-inflammatory agent by inhibiting specific pathways involved in inflammatory responses. Further research is needed to elucidate its mechanism of action and therapeutic potential.

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate involves its interaction with molecular targets in biological systems. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to modulation of their activity . This compound may also inhibit specific enzymes or pathways, contributing to its biological effects.

Comparison with Similar Compounds

Benzyl (2E)-3-phenylprop-2-enoate

This compound replaces the benzotriazolylpropyl group with a benzyl ester (C$6$H$5$CH$_2$O). This structural difference likely diminishes its antimicrobial efficacy compared to the benzotriazole-containing analog .

2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

This triazole derivative features a 1,2,4-triazole ring instead of benzotriazole, a chlorophenyl group, and a cyclopropyl substituent. However, the lack of a conjugated cinnamate system limits its π-orbital interactions compared to the target compound .

N-[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]-2-(substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamide

From the same synthetic family as the target compound, this analog replaces the cinnamate ester with an azetidinecarboxamide group. The azetidine ring introduces rigidity and a secondary amide bond, which may alter solubility and bioavailability. Biological studies indicate that such derivatives retain antimicrobial activity but differ in potency profiles depending on substituents .

Biological Activity

The compound 1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on recent studies and findings.

Chemical Structure

The molecular structure of 1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate can be represented as follows:

Physical Properties

- Molecular Weight : 284.31 g/mol

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. In a study assessing various benzotriazole compounds, it was found that many displayed mild to moderate antibacterial and antifungal activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1-(1H-benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate | E. coli | 15 |

| 4c | Staphylococcus aureus | 18 |

| 5a | Bacillus subtilis | 12 |

Anti-inflammatory Effects

The anti-inflammatory potential of benzotriazole derivatives has also been investigated. Compounds similar to 1-(1H-benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate have shown promising results in reducing inflammation markers in vitro. For instance, compounds were tested for their ability to inhibit the production of pro-inflammatory cytokines .

Anticancer Properties

Recent studies have begun to explore the anticancer properties of benzotriazole derivatives. The compound has shown potential in inhibiting tumor growth in cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity

In a controlled study involving human cancer cell lines, the compound demonstrated:

- IC50 Values : The concentration required to inhibit cell growth by 50% was found to be significantly lower than that of standard chemotherapeutic agents.

The proposed mechanism for the biological activity of benzotriazole derivatives includes:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Interference with Cellular Signaling : Potential modulation of signaling pathways related to inflammation and cancer progression has been noted.

Q & A

Q. Key Considerations :

- Avoid harsh acidic/basic conditions that may hydrolyze the ester or degrade the benzotriazole ring.

- Monitor reaction progress via TLC or HPLC to minimize side products.

How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in this compound?

Basic Research Question

- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to confirm the (2E)-configuration of the propenoate group. Key signals include:

- Olefinic protons (δ 6.5–7.5 ppm, coupling constant J ≈ 16 Hz for trans configuration).

- Benzotriazole aromatic protons (δ 7.8–8.2 ppm) .

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., dichloromethane/hexane). Refine data using SHELXL (rigid-bond restraints for disordered moieties; R1 < 0.05 for high accuracy) .

Data Contradiction Example : If NMR suggests cis configuration but crystallography confirms trans, prioritize X-ray data due to its unambiguous spatial resolution .

What mechanistic insights exist for the condensation reactions forming the propenoate ester linkage?

Advanced Research Question

The esterification likely proceeds via a Steglich mechanism (DCC-mediated activation of the carboxylic acid to form an active ester). Key steps:

Activation : (2E)-3-phenylprop-2-enoic acid reacts with DCC to form an O-acylisourea intermediate.

Nucleophilic Attack : The benzotriazole-propyl alcohol attacks the activated carbonyl, releasing DCU (dicyclohexylurea) .

Kinetic Studies : Use in-situ IR to monitor carbonyl stretching (disappearance of ~1700 cm⁻¹ acid peak). Optimize yields by controlling temperature (0–25°C) and stoichiometry (1:1.2 acid:alcohol ratio).

How does the benzotriazole moiety influence the compound’s reactivity in different solvent systems?

Advanced Research Question

- Polar Solvents (DMF, DMSO) : Stabilize the benzotriazole’s electron-deficient aromatic system via solvation, enhancing its nucleophilicity in substitution reactions.

- Nonpolar Solvents (Hexane, Toluene) : Favor π-π stacking between benzotriazole and phenyl groups, potentially leading to aggregation or reduced reactivity .

- Hydrolytic Stability : The benzotriazole ring resists hydrolysis under neutral conditions but degrades in strong acids (e.g., H2SO4) or bases (e.g., NaOH > 1 M) .

What are the best practices for analyzing contradictory spectroscopic data during characterization?

Advanced Research Question

Scenario : Discrepancy between mass spectrometry (observed [M+H]+ = 337.1) and calculated molecular weight (336.3 g/mol).

- Resolution :

Table 1 : Example Spectroscopic Data Comparison

| Technique | Expected Signal | Observed Signal | Resolution Action |

|---|---|---|---|

| 1H NMR | δ 6.3 (d, J=16 Hz, 1H) | δ 6.5 (d, J=12 Hz, 1H) | Repeat in CDCl3 vs. DMSO |

| X-ray | C=O bond length: 1.21 Å | 1.23 Å | Refine thermal parameters |

What computational methods are suitable for predicting the compound’s biological activity?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2), leveraging the propenoate’s similarity to cinnamate inhibitors.

- QSAR Models : Corrate substituent effects (e.g., electron-withdrawing groups on benzotriazole) with anti-inflammatory activity .

- MD Simulations : Assess stability of benzotriazole-protein binding over 100-ns trajectories (AMBER force field) .

How can researchers address low yields in the final coupling step of the synthesis?

Basic Research Question

- Optimization Strategies :

- Catalyst Screening : Test DMAP (4-dimethylaminopyridine) to accelerate esterification.

- Solvent Switch : Use THF for improved solubility of intermediates.

- Byproduct Removal : Aqueous workup (e.g., NaHCO3 wash) to remove unreacted acid .

Table 2 : Yield Optimization under Different Conditions

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCC, DMAP, RT | 72 | 98.5 |

| EDCI, no catalyst | 55 | 90.2 |

| DCM solvent | 68 | 97.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.